molecular formula C10H16BNO4S B129220 2-(Tert-butylamino)sulfonylphenylboronic acid CAS No. 150691-04-6

2-(Tert-butylamino)sulfonylphenylboronic acid

Cat. No. B129220
Key on ui cas rn: 150691-04-6
M. Wt: 257.12 g/mol
InChI Key: TUEIURIZJQRMQE-UHFFFAOYSA-N
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Patent
US08546565B2

Procedure details

27 ml of n-butyllithium (15% solution in n-hexane) are added dropwise at −5° C. to a solution of 4.29 g of N-tert-butylbenzenesulfonamide in 25 ml of THF under argon. The mixture is stirred at 22° C. for 1 h, re-cooled to −5° C., and 2.8 g of trimethyl borate are slowly added dropwise. The mixture is stirred at 22° C. for 3 h, before 100 ml of aqueous ammonium chloride solution is added dropwise. The phases are separated, and the aqueous phase is extracted a further twice with MTB ether. The combined organic phases are dried over magnesium sulfate. Filtered and evaporated to dryness in vacuo.
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
4.29 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])CCC.[C:6]([NH:10][S:11]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)(=[O:13])=[O:12])([CH3:9])([CH3:8])[CH3:7].[B:20](OC)([O:23]C)[O:21]C.[Cl-].[NH4+]>C1COCC1>[B:20]([C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=1[S:11]([NH:10][C:6]([CH3:9])([CH3:7])[CH3:8])(=[O:13])=[O:12])([OH:23])[OH:21] |f:3.4|

Inputs

Step One
Name
Quantity
27 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
4.29 g
Type
reactant
Smiles
C(C)(C)(C)NS(=O)(=O)C1=CC=CC=C1
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.8 g
Type
reactant
Smiles
B(OC)(OC)OC
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 22° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
re-cooled to −5° C.
ADDITION
Type
ADDITION
Details
is added dropwise
CUSTOM
Type
CUSTOM
Details
The phases are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted a further twice with MTB ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
Filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
B(O)(O)C1=C(C=CC=C1)S(=O)(=O)NC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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